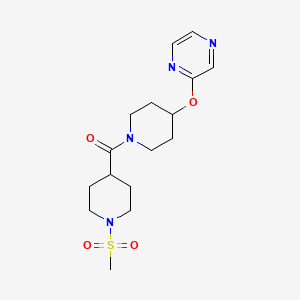
(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound consists of a piperidine core substituted with a methylsulfonyl group and a pyrazin-2-yloxy moiety. The synthesis typically involves multiple steps including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Formation of the Pyrazine Ring : Often synthesized via condensation reactions involving diamines and diketones.
- Functionalization : Introduction of the methylsulfonyl and methanone groups.
- Coupling : Final assembly of the functionalized rings under specific conditions using coupling reagents.
Antitumor Properties
Recent studies have highlighted the compound's potential as an antitumor agent. For example, research has shown that related compounds can inhibit tumor cell proliferation and migration, triggering ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanisms involved include:
- Inhibition of Key Proteins : The compound may interact with proteins such as NRF2, which is involved in cellular defense against oxidative stress. By inhibiting NRF2, the compound can promote ferroptosis in tumor cells, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazine derivatives, in general, are known for their activity against various pathogens. The specific interactions at the molecular level that confer this activity are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or survival.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis or necrosis.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar piperidine and pyrazine derivatives:
This comparison illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may impart unique biological properties.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- In Vitro Studies : Research has demonstrated that related piperidine derivatives can significantly inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms .
- Molecular Docking Studies : These studies have indicated strong binding affinities between the compound and key regulatory proteins involved in cancer cell survival pathways .
- Animal Models : Preliminary studies in animal models have shown promising results regarding tumor reduction when treated with compounds structurally similar to this compound.
科学的研究の応用
Based on the search results, here's what is known about the compound “(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone”:
This compound
General Information:
"this compound" has the PubChem CID 71799247 .
Related Compounds and Applications:
- Dilated Cardiomyopathy (DCM) : 4-methylsulfonyl-substituted piperidine urea compounds are relevant in treating dilated cardiomyopathy .
- Central Nervous System Disorders : Piperidine derivatives have applications for treating central nervous system disorders . These disorders include nervous bulimia, obsessive-compulsive disorders, alcohol addiction, anxiety, panic, pain, pre-menstrual syndrome, social phobia, and depression .
- NLRP3 Inhibitors: Chemical modulation of piperidine derivatives has been explored for anti-pyroptotic and IL-1β inhibition activity . Certain benzo[d]imidazole-2-one derivatives containing a piperidin-4-yl group have shown promise as NLRP3 inhibitors .
- Other Piperidine Derivatives:
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-10-2-13(3-11-20)16(21)19-8-4-14(5-9-19)24-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYMSVLPGQPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













